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molecular formula C9H5ClO3 B1609711 5-Chlorocarbonylphthalide CAS No. 227954-90-7

5-Chlorocarbonylphthalide

Cat. No. B1609711
M. Wt: 196.58 g/mol
InChI Key: SSQVKKGZFIVXEX-UHFFFAOYSA-N
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Patent
US06888010B2

Procedure details

To a mixture of 1800 ml of thionyl chloride and 8.1 ml of N,N-dimethylformamide, 750 g (4.21 moles) of 5-carboxyphthalide are added under stirring. The mixture is heated slowly to reach an inner temperature of 60° C. in one hour, then it is kept at this temperature for another hour and finally it is brought to the reflux. After refluxing for 6 hours, about 600 ml of thionyl chloride are distilled off at a temperature of 80÷85° C., by replacing them by addition of toluene. Distillation is continued for a total of 2800 ml with concurrent replacement of the solvent by addition of 3800 ml of toluene. The mixture is slowly cooled and, at 80° C., the crystallization of the product begins. Cool to 10÷15° C. by continuing stirring for 15 hours. The hygroscopic product is filtered, washing with a total of 1500 ml of toluene, then it is dried under vacuum at 55° C. to give 710 g (86%) of 5-chlorocarbonylphthalide with a purity of 99% (HPLC).
Quantity
1800 mL
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:13](=[O:14])[O:12][CH2:11]2)(O)=[O:6]>CN(C)C=O>[Cl:3][C:5]([C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:13](=[O:14])[O:12][CH2:11]2)=[O:6]

Inputs

Step One
Name
Quantity
1800 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
750 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2COC(=O)C2=CC1
Name
Quantity
8.1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated slowly
CUSTOM
Type
CUSTOM
Details
an inner temperature of 60° C.
CUSTOM
Type
CUSTOM
Details
in one hour
Duration
1 h
WAIT
Type
WAIT
Details
it is kept at this temperature for another hour
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
about 600 ml of thionyl chloride are distilled off at a temperature of 80÷85° C.
ADDITION
Type
ADDITION
Details
by addition of toluene
DISTILLATION
Type
DISTILLATION
Details
Distillation
ADDITION
Type
ADDITION
Details
is continued for a total of 2800 ml with concurrent replacement of the solvent by addition of 3800 ml of toluene
CUSTOM
Type
CUSTOM
Details
the crystallization of the product
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 10÷15° C.
STIRRING
Type
STIRRING
Details
by continuing stirring for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The hygroscopic product is filtered
WASH
Type
WASH
Details
washing with a total of 1500 ml of toluene
CUSTOM
Type
CUSTOM
Details
it is dried under vacuum at 55° C.

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)C=1C=C2COC(=O)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 710 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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